molecular formula C15H10N4O4S B2756454 1-(4-Nitrophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 441289-32-3

1-(4-Nitrophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B2756454
CAS No.: 441289-32-3
M. Wt: 342.33
InChI Key: QOVIUGDERBGOSV-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations have been studied extensively.

Scientific Research Applications

Medicinal Chemistry Applications

COMT Inhibitors for Parkinson’s Disease

Research into nitrocatechol-substituted heterocycles has led to the discovery of compounds with potential for treating Parkinson's disease by inhibiting catechol-O-methyltransferase (COMT). These compounds, through systematic modifications, aim to improve selectivity, reduce toxicity, and enhance the duration of COMT inhibition, highlighting a significant stride in adjunctive therapies for Parkinson's disease (Kiss et al., 2010).

Antiviral Activities

The synthesis and exploration of 1,3,4-oxadiazole derivatives have shown promising antiviral activities. These compounds, derived from 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, demonstrate efficacy against HSV1 and HAV-MBB, indicating potential applications in antiviral drug development (Attaby et al., 2006).

Organic Synthesis Applications

Synthesis of Aminobenzo[b]thiophenes

The reaction of certain nitrophenyl ethanones with primary or secondary amines and sulfur via the Willgerodt–Kindler route facilitates an efficient synthesis of 3-aminobenzo[b]thiophenes. This method offers a straightforward approach to synthesizing these compounds, which are valuable intermediates in organic synthesis (Androsov et al., 2010).

Material Science Applications

Fluorescent Metal–Organic Frameworks (MOFs)

The development of fluorescent MOFs using tetraphenylethylene and aggregation-induced emission features showcases the potential of these materials in sensing applications. These MOFs demonstrate fast detection of nitrobenzene compounds and high selectivity for Cr2O72– in aqueous phases, indicating their utility in environmental monitoring and explosive detection (Wu et al., 2017).

Properties

IUPAC Name

1-(4-nitrophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O4S/c20-13(10-1-3-12(4-2-10)19(21)22)9-24-15-18-17-14(23-15)11-5-7-16-8-6-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVIUGDERBGOSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CSC2=NN=C(O2)C3=CC=NC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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